molecular formula C14H25N3O4S B1666883 Alitame CAS No. 80863-62-3

Alitame

Cat. No.: B1666883
CAS No.: 80863-62-3
M. Wt: 331.43 g/mol
InChI Key: IVBOUFAWPCPFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Future Directions

While Alitame is approved for use in several countries, it is not currently approved for use in the USA . As the use of artificial sweeteners increases, continued monitoring and research into their safety and effects on health are necessary .

Mechanism of Action

Target of Action

Alitame is an aspartic acid-containing dipeptide sweetener . It primarily targets the sweetness receptors in our taste buds. These receptors are responsible for the perception of sweetness when we consume food or drink.

Mode of Action

This compound interacts with the sweetness receptors on the tongue, triggering a signal transduction pathway that results in the perception of sweetness. This interaction is highly specific and efficient, which is why this compound is about 2000 times sweeter than sucrose .

Biochemical Pathways

The biochemical pathway involved in the perception of sweetness begins with the binding of this compound to the sweetness receptor. This binding triggers a cascade of intracellular events, leading to the activation of gustducin, a G-protein. The activated gustducin then triggers a series of reactions that result in the generation of a nerve impulse. This impulse is transmitted to the brain, where it is interpreted as the sensation of sweetness .

Result of Action

The primary result of this compound’s action is the perception of sweetness. By binding to the sweetness receptors on the tongue, this compound triggers a signal that is interpreted by the brain as a sweet taste. This makes this compound a useful substitute for sugar, especially for individuals who need to limit their sugar intake .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its sweetness can be affected by the pH and temperature of the food or drink it is added to . Furthermore, this compound has been found to be stable under hot or acidic conditions, making it suitable for use in a variety of food and beverage applications .

Comparison with Similar Compounds

Alitame is often compared with other artificial sweeteners such as aspartame, neotame, saccharin, and acesulfame potassium . While aspartame and neotame are also dipeptide sweeteners, this compound is unique due to its higher sweetness intensity and stability under hot or acidic conditions . Unlike aspartame, this compound does not contain phenylalanine, making it suitable for individuals with phenylketonuria . Saccharin and acesulfame potassium are more stable than this compound but have different chemical structures and sweetness profiles .

Conclusion

This compound is a highly potent and stable artificial sweetener with various applications in the food industry and scientific research. Its unique chemical structure and interaction with sweetness receptors make it a valuable compound for developing low-calorie and sugar-free products. Compared to other artificial sweeteners, this compound offers distinct advantages, particularly for individuals with phenylketonuria.

Properties

IUPAC Name

3-amino-4-oxo-4-[[1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4S/c1-7(16-11(21)8(15)6-9(18)19)10(20)17-12-13(2,3)22-14(12,4)5/h7-8,12H,6,15H2,1-5H3,(H,16,21)(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBOUFAWPCPFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C(SC1(C)C)(C)C)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861032
Record name 3‐Amino‐3‐({1‐[(2,2,4,4‐tetramethylthietan‐3‐ yl)carbamoyl]ethyl}carbamoyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80863-62-3
Record name Alitame
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037324
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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